iridium(3+);oxygen(2-);heptaacetate;trihydrate

Description

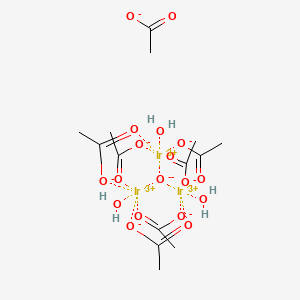

Iridium(3+); oxygen(2−); heptaacetate; trihydrate, commonly referred to as iridium(III) acetate trihydrate, is a coordination complex with the formula $ \text{C}{12}\text{H}{18}\text{Ir}3\text{O}{13} \cdot \text{C}2\text{H}3\text{O}2 \cdot 3\text{H}2\text{O} $ . This compound features a triiridium core bridged by oxygen and acetate ligands, with three water molecules in its crystalline structure. Its molecular weight is 1060.01 g/mol, and it is identified by CAS No. 52705-52-9 . The acetate ligands ($ \text{CH}_3\text{COO}^- $) contribute to its solubility in polar organic solvents, while the oxo-bridged iridium centers enable redox activity, making it relevant in catalysis and materials science.

Properties

CAS No. |

52705-52-9 |

|---|---|

Molecular Formula |

C14H27Ir3O18 |

Molecular Weight |

1060.00 g/mol |

IUPAC Name |

iridium(3+);oxygen(2-);heptaacetate;trihydrate |

InChI |

InChI=1S/7C2H4O2.3Ir.3H2O.O/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);;;;3*1H2;/q;;;;;;;3*+3;;;;-2/p-7 |

InChI Key |

HHVIPSYAQAAQRK-UHFFFAOYSA-G |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ir+3].[Ir+3].[Ir+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iridium(III) acetate trihydrate can be synthesized through the reaction of iridium(III) chloride with acetic acid in the presence of water. The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of iridium(III) acetate trihydrate often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity iridium precursors and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dried and packaged for various applications.

Chemical Reactions Analysis

Decomposition Reactions

Iridium(3+); oxygen(2-); heptaacetate; trihydrate decomposes upon heating:

-

At approximately 200 °C , it loses water to form an anhydrous form.

-

Further heating at 763 °C leads to oxidation into iridium(IV) oxide (IrO2), which decomposes into metallic iridium at 1070 °C .

Electrocatalytic Activity

This compound exhibits significant electrocatalytic properties, particularly in the context of OER:

-

The presence of heptaacetate ligands enhances solubility and stabilizes iridium, making it effective in catalyzing OER.

-

Studies indicate that iridium oxides formed from this compound can participate in a cationic redox mechanism during OER, where iridium is oxidized and reduced cyclically, facilitating oxygen evolution from water .

Coordination Chemistry

Iridium(3+); oxygen(2-); heptaacetate; trihydrate can form various coordination complexes through reactions with different ligands:

-

Amine Complexes : Reacts with ammonia to form pentaamminechloroiridium(III) chloride.

-

Bipyridine Complexes : Can coordinate with bipyridine and other nitrogenous ligands to form stable complexes.

Comparative Analysis of Related Compounds

A comparative analysis of similar iridium complexes highlights unique features of iridium(3+); oxygen(2-); heptaacetate; trihydrate:

| Compound Name | Oxidation State | Ligands | Unique Features |

|---|---|---|---|

| Iridium(III) chloride | +3 | Chloride | Stable in acidic solutions |

| Iridium(IV) oxide | +4 | Oxygen | Active catalyst for OER |

| Iridium(III) acetylacetonate | +3 | Acetylacetonate | Interesting photophysical properties |

| Iridium(III) hexaammine | +3 | Amine | Soluble in water; used in biological studies |

The unique ligand environment provided by heptaacetate affects both solubility and reactivity, distinguishing it from other iridium complexes.

Research Findings on Electrocatalytic Performance

Recent studies have demonstrated that iridium oxides derived from this compound exhibit exceptional performance in OER:

-

Hydrothermal preparation methods yield nanostructured oxides that enhance catalytic activity due to increased surface area and active sites.

-

The presence of mixed oxidation states (Ir III and Ir IV) has been linked to improved OER performance, as these species can participate actively in the catalytic cycle .

Scientific Research Applications

2.1 Theranostic Agents

Recent advancements have highlighted the potential of iridium (III) complexes as theranostic agents—molecules that combine therapeutic and diagnostic capabilities. These complexes exhibit excellent photophysical properties that facilitate bioimaging at the single-cell level, allowing researchers to monitor cellular processes and disease mechanisms with high precision .

Case Study: Targeted Anticancer Therapy

Iridium (III) complexes have been designed to selectively target cancer cells. Their ability to emit fluorescence allows for real-time imaging of tumor cells, enhancing the effectiveness of targeted therapies while minimizing damage to surrounding healthy tissues .

Sensor Technology

3.1 Glucose Sensors

Iridium oxides have been integrated into glucose oxidase-based sensors. These sensors utilize iridium oxide's ability to facilitate electron transfer between the enzyme and the electrode surface, significantly improving sensitivity and response times in glucose detection .

| Sensor Type | Application | Sensitivity |

|---|---|---|

| Glucose Oxidase Sensor | Blood glucose monitoring | Enhanced electron transfer |

3.2 Detection of Iodate and Periodate

The application of iridium (III) oxide extends to environmental monitoring where it is used in sensors for detecting iodate and periodate ions. These sensors demonstrate high selectivity and sensitivity, making them valuable tools for assessing water quality .

Environmental Applications

Iridium oxides are being explored for their potential in environmental remediation processes. Their catalytic properties can be harnessed to break down pollutants or facilitate reactions that lead to the detoxification of hazardous substances.

Mechanism of Action

The mechanism by which iridium(III) acetate trihydrate exerts its effects involves the coordination of iridium with various substrates. The iridium center can undergo redox reactions, facilitating electron transfer processes. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Ligand Environment

- Iridium(III) acetate trihydrate : Contains six acetate ligands in a $ \mu_3 $-oxo-bridged triiridium structure, with three water molecules . The acetate groups enhance solubility in organic media.

- Iridium halides ($ \text{IrCl}3 \cdot 3\text{H}2\text{O} $, $ \text{IrBr}3 \cdot x\text{H}2\text{O} $): Halide ligands (Cl⁻, Br⁻) render these compounds more ionic and water-insoluble, limiting their use in non-polar reaction systems .

Redox Activity

- Iridium(III) acetate’s oxo-bridged structure facilitates redox transformations, but its catalytic applications are less documented compared to dirhodium tetraacetate .

- Iridium chloride trihydrate is often reduced to Ir(I) or oxidized to Ir(IV) in electrochemical applications, as noted in studies of hydroxo complex interconversions .

Data Table: Key Properties of Iridium(III) Acetate Trihydrate and Analogs

Biological Activity

Iridium complexes, particularly those involving iridium(III), have garnered significant interest in medicinal chemistry due to their unique biological activities and potential therapeutic applications. This article focuses on the biological activity of the compound iridium(3+); oxygen(2-); heptaacetate; trihydrate, exploring its mechanisms of action, potential applications in cancer therapy, and other biological effects.

Iridium(3+) heptaacetate trihydrate is a coordination complex that combines iridium ions with acetate ligands. The general formula can be represented as:

This complex is characterized by its ability to form stable coordination compounds, which can interact with biological molecules, potentially leading to various pharmacological effects.

-

Reactive Oxygen Species (ROS) Generation :

Iridium complexes are known to induce oxidative stress by generating reactive oxygen species (ROS). This mechanism is crucial in their anticancer activity. For instance, studies have shown that these complexes can elevate intracellular ROS levels, leading to apoptosis in cancer cells through mitochondrial dysfunction and autophagy induction . -

Targeting Cellular Pathways :

Iridium complexes have been found to modulate key cellular pathways involved in cell survival and apoptosis. Research indicates that they can influence the expression of proteins such as Bcl-2 family members and Beclin-1, which are pivotal in regulating apoptosis and autophagy .

Anticancer Properties

The anticancer activity of iridium complexes has been extensively studied. For instance:

- Cytotoxicity : Iridium(III) complexes exhibit significant cytotoxic effects against various cancer cell lines, including BEL-7402 and HeLa cells. Upon light activation, these complexes demonstrated high cytotoxicity with IC50 values indicating effective cell growth inhibition .

- Apoptosis Induction : The ability of iridium complexes to induce apoptosis has been confirmed through flow cytometry assays, where treated cells showed increased apoptotic rates compared to controls .

- Autophagy Regulation : Studies indicated that iridium complexes can also promote autophagy in cancer cells, contributing to their anticancer efficacy. This was evidenced by the upregulation of autophagy markers such as LC3 and Beclin-1 .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of certain iridium complexes. For example, an iridium complex named IrPHtz was shown to modulate levels of the Oxidation Resistance 1 (OXR1) protein, which plays a role in protecting neurons from oxidative stress and inflammation . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Study on Apoptosis Induction : A study demonstrated that treatment with an iridium complex resulted in a significant reduction in cell viability in BEL-7402 cells upon light exposure. The mechanism involved ROS-mediated mitochondrial dysfunction leading to apoptosis .

- Neuroprotection in Spinal Cord Injury Models : Another study explored the effects of an iridium complex on spinal cord injury models in mice. Results showed reduced oxidative stress and inflammation, promoting neuronal recovery and functional improvement .

Data Summary

| Property | Observation |

|---|---|

| Cytotoxicity (IC50) | 5.5 ± 0.8 μM (BEL-7402 cells under light activation) |

| Apoptosis Rate Increase | Significant increase in treated groups |

| ROS Generation | Elevated intracellular ROS levels |

| Autophagy Markers | Increased expression of LC3 and Beclin-1 |

Q & A

Q. What are the established synthetic routes for preparing iridium(III) acetate trihydrate, and what purity validation methods are recommended?

Iridium(III) acetate trihydrate is typically synthesized via ligand substitution reactions using iridium(III) chloride trihydrate (Cl3Ir·3H2O) as the precursor. Acetate ligands are introduced through refluxing with acetic acid or sodium acetate under controlled pH and temperature . Purity validation requires a combination of elemental analysis (e.g., ICP-OES for iridium content), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) to confirm hydration states .

Q. How should researchers handle stability challenges during storage of iridium(III) acetate trihydrate?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include airtight containers under inert gas (argon/nitrogen), desiccants (e.g., silica gel), and temperature control (4°C for short-term, -20°C for long-term). Degradation can be monitored via periodic FT-IR spectroscopy to detect shifts in acetate ligand vibrational modes .

Q. What are the primary safety considerations when working with iridium(III) acetate trihydrate in laboratory settings?

While toxicity data are limited, precautions include using fume hoods for aerosol prevention, nitrile gloves to avoid skin contact, and emergency protocols for accidental ingestion/inhalation (e.g., activated charcoal for gastrointestinal exposure). Waste disposal must comply with heavy-metal regulations due to iridium’s environmental persistence .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the coordination environment in iridium(III) acetate trihydrate?

The trinuclear μ3-oxo structure (Ir3O core) with bridging acetate ligands requires advanced techniques:

- X-ray Absorption Spectroscopy (XAS): Resolves Ir oxidation states (III/IV) and bond distances.

- IR/Raman Spectroscopy: Identifies acetate binding modes (monodentate vs. bridging) via C-O stretching (≈1600–1400 cm<sup>-1</sup>).

- Magnetic Susceptibility: Confirms low-spin d<sup>6</sup> configuration of Ir(III) through diamagnetic behavior .

Q. How does the trinuclear structure influence catalytic performance in oxidation reactions?

The Ir3O core facilitates multi-electron transfer pathways, enhancing catalytic efficiency in oxidation reactions (e.g., water oxidation). Kinetic studies using UV-Vis spectroscopy and cyclic voltammetry reveal that acetate ligands modulate redox potentials by stabilizing intermediate Ir(IV) states .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA formalism) accurately predicts Ir-ligand bond strengths and frontier molecular orbitals. Solvent effects (acetic acid/water) are incorporated via COSMO models to simulate reaction pathways .

Q. How can researchers resolve discrepancies in reported catalytic activities between different iridium coordination complexes?

Contradictions often arise from variations in:

- Ligand Steric Effects: Compare turnover frequencies (TOF) of acetate vs. chloride ligands.

- Hydration State: TGA-dried vs. hydrated samples may show divergent activities.

- Electrolyte Composition: Use controlled electrochemical experiments (e.g., pH-buffered solutions) to isolate variables .

Methodological Notes

- Synthesis Optimization: Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150°C) .

- Advanced Characterization: Pair XAS with EXAFS to quantify Ir-Ir and Ir-O bond distances in amorphous phases .

- Data Reproducibility: Standardize catalyst loading (e.g., μmol Ir/cm<sup>2</sup> for electrochemical studies) and report Faradaic efficiencies to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.